N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
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Overview
Description
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide is a complex organic compound with a molecular formula of C23H20N2O3S. This compound belongs to the benzoxazole derivatives, which are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The ethyl group is introduced at the 5-position of the benzoxazole ring through alkylation reactions.
Coupling Reactions: The benzoxazole derivative is then coupled with 3-nitrophenyl isothiocyanate to form the carbamothioyl intermediate.
Final Coupling: The intermediate is finally coupled with 4-methoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Scientific Research Applications
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific pharmacological activities.
Mechanism of Action
The mechanism of action of N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide involves:
Molecular Targets: The compound targets bacterial and fungal cell walls, disrupting their integrity and leading to cell death.
Pathways Involved: In cancer cells, it interferes with DNA replication and induces apoptosis through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- N-{[3-(5-propyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
Uniqueness
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide is unique due to its specific ethyl substitution at the 5-position of the benzoxazole ring, which enhances its pharmacological activities compared to similar compounds .
Properties
IUPAC Name |
N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-3-15-7-12-21-20(13-15)26-23(30-21)17-5-4-6-18(14-17)25-24(31)27-22(28)16-8-10-19(29-2)11-9-16/h4-14H,3H2,1-2H3,(H2,25,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKYXQKNHJFWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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